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Introduction
In the quest for targeted and efficient gene and drug delivery, researchers are increasingly

turning to strategies that mimic natural biological processes. One such promising approach

leverages invasin, a bacterial outer membrane protein from enteropathogenic Yersinia

species, such as Y. pseudotuberculosis.[1][2] Invasin is a key virulence factor that mediates

the entry of bacteria into host cells by binding with high affinity to a subset of β1-integrin

receptors.[3][4] These receptors are notably expressed on the surface of specialized intestinal

epithelial cells called M-cells, which are gateways to the underlying lymphoid tissue.[4][5]

The remarkable specificity and efficiency of the invasin-integrin interaction make it an

attractive tool for delivering therapeutic payloads.[5] By functionalizing gene carriers—such as

liposomes, nanoparticles, or non-pathogenic bacteria—with invasin or its active fragments,

these delivery vehicles can be programmed to target and enter specific cells, offering a potent

platform for DNA vaccines, gene therapy, and the delivery of intracellular therapeutics.[1][5][6]

The C-terminal 192 and 497 amino acid fragments of invasin (InvA192 and InvA497) have

been identified as sufficient for mediating this cellular entry, providing minimal and effective

targeting moieties for vector design.[3][6]

Mechanism of Action: The Invasin Entry Pathway
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The cellular uptake mediated by invasin follows a "zipper" model, a receptor-mediated

endocytic process that involves a cascade of signaling events.[2] The process is initiated by the

high-affinity binding of invasin to β1-integrin receptors on the host cell surface.[3] This

multivalent binding induces the clustering of integrins, which serves as a nucleation point for

the recruitment of various signaling and cytoskeletal proteins.[7]

This clustering activates intracellular signaling cascades, including the phosphorylation of Focal

Adhesion Kinase (FAK), which in turn orchestrates the rearrangement of the actin cytoskeleton.

[8] The cytoskeleton remodeling drives the extension of the cell membrane to engulf the

invasin-coated particle, leading to its internalization within a membrane-bound vacuole

(endosome).[7] This mechanism effectively hijacks the cell's own machinery for a process that

is otherwise reserved for interactions with the extracellular matrix.
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Caption: Signaling pathway for invasin-mediated cellular entry.

Application Notes & Data Presentation
Invasin-functionalized nanocarriers have demonstrated significantly improved performance

compared to their non-functionalized counterparts. The data below, summarized from various

studies, highlights the key characteristics and efficiencies of these systems.

Table 1: Physicochemical Properties of Invasin-
Functionalized Liposomes
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Carrier Type
Mean Diameter
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Gentamicin
Encapsulation
Efficiency (%)

Non-

Functionalized

Liposomes

~165 ~0.2 ~ -25 ~40%[7]

InvA497-

Functionalized

Liposomes

~170 ~0.2 ~ -28 ~15%[7]

Spherical

Nanoparticles

(PLGA)

164.8 ± 8.3 - - -

InvA497-

Spherical

Nanoparticles

- - -
~15% (LC

~2.5%)[9]

Note: Functionalization can sometimes modestly decrease the encapsulation efficiency of

hydrophilic drugs due to the additional processing steps.[7]

Table 2: Cellular Uptake and Therapeutic Efficiency
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Delivery System Cell Line Key Finding Reference

InvA497-Liposomes HEp-2

>30-fold increased

cell binding compared

to albumin-

functionalized

liposomes.

[6]

InvA497-Liposomes

(Gentamicin-loaded)

HEp-2 (Y.

pseudotuberculosis

infected)

Significantly greater

reduction in

intracellular bacteria

vs. non-functionalized

liposomes.

[2][7]

InvA497-Liposomes

(Gentamicin-loaded)

HEp-2 (S. enterica

infected)

Significantly greater

reduction in

intracellular bacteria

vs. non-functionalized

liposomes.

[2][7]

InvA497-

Nanoparticles

(Spherical &

Aspherical)

HEp-2

Significantly improved

rate and extent of

uptake compared to

non-functionalized

nanoparticles.

[9][10]

Recombinant invasive

E. coli
Murine Gut Epithelium

Selective uptake into

Peyer's patches, co-

localization with

dendritic cells.

[1]

inv mutant Y.

enterocolitica

Cultured Epithelial

Cells

Approximately 80-fold

less invasive than

wild-type.

Detailed Experimental Protocols
The following protocols provide detailed methodologies for the production and evaluation of

invasin-mediated delivery systems.
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Protocol 1: Cloning, Expression, and Purification of
Invasin Fragments (e.g., InvA497)
This protocol describes the production of a recombinant C-terminal fragment of invasin from Y.

pseudotuberculosis for subsequent use in vector functionalization.
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1. PCR Amplification
Amplify InvA497 gene from

Y. pseudotuberculosis genomic DNA.

2. Vector Ligation
Clone PCR product into an

expression vector (e.g., pCOLA Duet).

3. Transformation
Transform vector into E. coli

expression strain (e.g., Rosetta2 DE3).

4. Protein Expression
Grow culture and induce expression

with IPTG (e.g., 0.1 mM, 20h at 18°C).

5. Cell Lysis & Clarification
Harvest and lyse cells;

centrifuge to collect soluble fraction.

6. Affinity Chromatography
Purify His-tagged protein using a

Ni-NTA resin column.

7. Size-Exclusion Chromatography
Further purify and buffer-exchange
protein on a Superdex 200 column.

8. QC & Storage
Verify purity via SDS-PAGE;

store at -80°C.

Click to download full resolution via product page

Caption: Workflow for recombinant invasin fragment production.
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Methodology:

Cloning: The gene sequence for the C-terminal 497 amino acids of invasin (InvA497) is

amplified by PCR from Y. pseudotuberculosis genomic DNA.[11] The resulting PCR fragment

is cloned into a suitable bacterial expression vector, such as a modified pCOLA Duet vector,

often incorporating an N-terminal affinity tag (e.g., 6x-His tag) for purification.[11]

Expression: The expression vector is transformed into a competent E. coli strain like

Rosetta2 (DE3).[11] A single colony is used to inoculate a starter culture, which is then used

to inoculate a larger volume of Terrific Broth (TB) media. The culture is grown at 37°C until it

reaches an OD₆₀₀ of 0.5-0.6. Protein expression is then induced by adding Isopropyl β-D-1-

thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, and the culture is incubated

for an additional 20 hours at 18°C with shaking.[11]

Purification:

Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed (e.g., by

sonication).

The soluble protein fraction is clarified by high-speed centrifugation.

The supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is

washed, and the His-tagged InvA497 is eluted.[11]

For higher purity, the eluate is concentrated and subjected to size-exclusion

chromatography (e.g., using a HiLoad 16/60 Superdex 200 column) in a suitable storage

buffer (e.g., 20 mM HEPES, 200 mM NaCl, pH 7.4).[11]

Quality Control: Protein purity is assessed by SDS-PAGE, and concentration is determined

using a standard protein assay (e.g., BCA). The purified protein is aliquoted and stored at

-80°C.

Protocol 2: Covalent Functionalization of Liposomes
with Invasin
This protocol details the covalent coupling of purified invasin fragments to pre-formed

liposomes using EDC/NHS chemistry, which targets carboxyl groups on the liposome surface.
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1. Liposome Formulation
Prepare liposomes including a

carboxylated lipid (e.g., DSPE-PEG-COOH).

2. Carboxyl Activation
Incubate liposomes with EDC (48 mM)

and NHS (19 mM) for >3h on ice.

3. Invasin Coupling
Add purified InvA497 protein to

activated liposomes and incubate.

4. Purification
Remove unconjugated protein by

centrifugation or column chromatography.

Click to download full resolution via product page

Caption: Workflow for invasin-liposome conjugation.

Methodology:

Liposome Preparation: Prepare liposomes using a standard method (e.g., lipid film hydration

followed by extrusion). The lipid composition must include a lipid with a reactive carboxyl

group, such as DSPE-PEG-COOH, typically at 5-10 mol%.

Activation of Carboxyl Groups:

Cool a suspension of the prepared liposomes in an ice bath.

Add a freshly prepared crosslinking solution of N-(3-Dimethylaminopropyl)-N′-

ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to final concentrations of 48

mM and 19 mM, respectively.[7]

Incubate the mixture for at least 3 hours on ice with gentle mixing to activate the carboxyl

groups, forming a reactive NHS-ester intermediate.[7]

Coupling Reaction:

Remove excess EDC/NHS by washing the liposomes (e.g., via ultracentrifugation and

resuspension).

Immediately add the purified InvA497 protein to the activated liposome suspension. The

optimal protein-to-lipid ratio should be determined empirically.

Incubate the reaction for several hours at room temperature or overnight at 4°C with

gentle agitation to allow the formation of a stable amide bond between the liposome and

primary amines on the protein.
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Purification and Characterization: Remove unconjugated protein from the functionalized

liposomes by size-exclusion chromatography or repeated centrifugation cycles. Characterize

the final product for size, zeta potential, and protein conjugation efficiency.

Protocol 3: Assessing Cellular Uptake via Gentamicin
Protection Assay
This assay quantifies the number of internalized bacteria or nanoparticles by using the

membrane-impermeable antibiotic gentamicin to kill any particles remaining extracellularly.[12]
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1. Seed Host Cells
Plate epithelial cells (e.g., HEp-2, TC7)

in 24-well plates and grow to confluency.

2. Infection/Incubation
Add invasin-coated particles (e.g., bacteria)

at a defined MOI and incubate (e.g., 25-60 min).

3. Wash Extracellular Particles
Wash cells 3x with sterile PBS to remove

non-adherent particles.

4. Gentamicin Treatment
Incubate with medium containing high-dose

gentamicin (e.g., 50-200 µg/mL) for 1h.

5. Final Wash
Wash cells 3x with sterile PBS to

remove gentamicin and dead particles.

6. Lyse Host Cells
Add a detergent solution (e.g., 0.1-0.5%

Triton X-100 or deoxycholate) to release intracellular particles.

7. Quantify Internalized Particles
Plate serial dilutions of the lysate on agar
and count Colony Forming Units (CFU).

Click to download full resolution via product page

Caption: Workflow for the Gentamicin Protection Assay.

Methodology:
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Cell Culture: Seed mammalian host cells (e.g., HEp-2) in 24-well plates and grow until they

form a confluent monolayer.[5][13]

Infection:

Wash the cell monolayers three times with sterile Phosphate-Buffered Saline (PBS).[5]

Add the invasin-functionalized particles (e.g., recombinant E. coli or invasin-coated

beads) suspended in serum-free medium at a predetermined Multiplicity of Infection

(MOI), typically between 5 and 100.[8]

To synchronize infection, centrifuge the plates at low speed (e.g., 180 x g for 10 min).[8]

Incubate for 25-60 minutes at 37°C in a 10% CO₂ incubator to allow for internalization.[5]

[8]

Killing Extracellular Particles:

Aspirate the medium and wash the cells three times with PBS to remove non-adherent

particles.[5]

Add fresh culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL)

and incubate for 1 hour at 37°C. This step kills all extracellular particles, while internalized

ones remain "protected".[5][8][13]

Quantification:

Wash the cells three times with PBS to remove the antibiotic and dead particles.

Lyse the host cells by adding 200-500 µL of a lysis buffer containing a mild detergent (e.g.,

0.1% Triton X-100 or 0.5% sodium deoxycholate).[7][8]

Collect the lysate, perform serial dilutions in PBS, and plate onto appropriate agar plates.

Incubate the plates overnight and count the resulting Colony Forming Units (CFU) to

determine the number of viable internalized particles.

Protocol 4: Quantifying Gene Delivery Efficiency
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This protocol describes how to assess the functional delivery of a gene using a reporter

plasmid, such as one encoding Green Fluorescent Protein (GFP).

Methodology:

Vector Preparation: Prepare invasin-functionalized nanocarriers (e.g., liposomes or

polymeric nanoparticles) loaded with a reporter plasmid (e.g., pEGFP-N1).

Transfection:

Seed target cells in multi-well plates or on coverslips.

When cells reach ~70-80% confluency, replace the medium with fresh medium containing

the gene-loaded, invasin-functionalized nanocarriers. Include non-functionalized carriers

and a commercial transfection reagent (e.g., Lipofectamine) as controls.[14][15]

Incubate for 4-6 hours, then replace with fresh, complete medium.

Analysis (24-72 hours post-transfection):

Fluorescence Microscopy: Qualitatively and quantitatively assess GFP expression.

Capture images from multiple random fields. Transfection efficiency can be calculated as

the percentage of GFP-positive cells relative to the total number of cells (e.g., counted via

a nuclear stain like Hoechst 33342).[14]

Flow Cytometry: For a more robust quantitative analysis, detach the cells, and analyze the

cell population for GFP fluorescence. This provides the percentage of transfected cells

and the mean fluorescence intensity, which correlates with the level of protein expression.

Quantitative PCR (qPCR/ddPCR): To measure the number of vector genomes delivered to

the cells or nucleus, extract total cellular or nuclear DNA. Use primers and probes specific

to the delivered plasmid to quantify the number of gene copies per cell.[16][17][18] This

method measures delivery efficiency upstream of protein expression.

Conclusion and Future Prospects
Invasin-mediated gene delivery systems represent a powerful and versatile platform for

targeted intracellular delivery. By co-opting a natural bacterial invasion mechanism, these
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systems can efficiently ferry genetic material and therapeutic drugs into target cells, particularly

within the gastrointestinal tract. The ability to use minimal protein fragments like InvA497

simplifies vector design and production. Key advantages include high specificity for β1-integrin

expressing cells, enhanced cellular uptake, and the potential for non-invasive oral

administration.[5]

Challenges remain, including optimizing drug/gene loading without compromising the carrier's

structural integrity, understanding the intracellular fate of the delivered cargo, and mitigating

potential immunogenicity. However, ongoing research into refining invasin variants, exploring

novel carrier materials, and combining this targeting strategy with other advanced delivery

technologies promises to expand the therapeutic applications of this innovative approach in

gene therapy, vaccination, and the treatment of intracellular infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7854172/
https://www.researchgate.net/publication/329434758_Aspherical_and_Spherical_InvA497-Functionalized_Nanocarriers_for_Intracellular_Delivery_of_Anti-Infective_Agents
https://pure-oai.bham.ac.uk/ws/portalfiles/portal/160500283/Castoldi2018_Article_AsphericalAndSphericalInvA497_.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5441405/
https://en.wikipedia.org/wiki/Gentamicin_protection_assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC3339868/
https://www.mdpi.com/1999-4923/16/4/438
https://pubs.rsc.org/en/content/articlelanding/2016/ra/c5ra25333k
https://pubs.rsc.org/en/content/articlelanding/2016/ra/c5ra25333k
https://dspace.mit.edu/handle/1721.1/17587
https://dspace.mit.edu/handle/1721.1/17587
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.01570/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.01570/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8074223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8074223/
https://www.benchchem.com/product/b1167395#invasin-mediated-gene-delivery-systems
https://www.benchchem.com/product/b1167395#invasin-mediated-gene-delivery-systems
https://www.benchchem.com/product/b1167395#invasin-mediated-gene-delivery-systems
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1167395?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

